N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzodioxin moiety fused to a benzofuran-carboxamide core, further substituted with a 3-(4-methoxyphenyl)propanamido group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-32-19-10-6-17(7-11-19)8-13-24(30)29-25-20-4-2-3-5-21(20)35-26(25)27(31)28-18-9-12-22-23(16-18)34-15-14-33-22/h2-7,9-12,16H,8,13-15H2,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERFLRWBARNODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F1883-1666 is TNFR2 , a member of the TNFR family of costimulatory molecules. TNFR2 is expressed on tumor infiltrating lymphocytes across a wide range of tumors, making it an attractive target for T-cell co-stimulation.
Mode of Action
F1883-1666 is an anti-TNFR2 antibody with Fc-independent agonist activity. The compound activates CD4+, CD8+ T cells, and NK cells in vitro. In vivo, F1883-1666 demonstrated potent single agent anti-tumor activity in syngeneic tumor models and can further increase the antitumor activity in combination with PD-1 blockade.
Biochemical Pathways
The activation of CD4+, CD8+ T cells, and NK cells by F1883-1666 leads to an expansion of these cells in the tumor micro-environment. The anti-tumor efficacy of F1883-1666 is correlated with receptor occupancy and circulating soluble TNFR2 in a dose-dependent manner.
Result of Action
The result of F1883-1666’s action is a potent anti-tumor response. This is achieved through the activation and expansion of CD4+, CD8+ T cells, and NK cells in the tumor micro-environment. The compound has demonstrated potent single agent anti-tumor activity in syngeneic tumor models.
Action Environment
The action of F1883-1666 is influenced by the tumor micro-environment. The compound induces the expansion of CD4+, CD8+ T cells, and NK cells in the tumor micro-environment
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by several functional groups:
- Benzodioxin ring : This moiety is known for its role in enhancing biological activity.
- Benzofuran : Often associated with anti-inflammatory and anticancer properties.
- Amide linkage : This structural feature is crucial for the compound's interaction with biological targets.
The molecular formula of the compound is with a molecular weight of approximately 364.43 g/mol.
Anticancer Properties
Research indicates that derivatives of benzofuran and benzodioxin compounds exhibit significant anticancer activities. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzodioxin moiety is believed to enhance these effects by interacting with cellular signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Compounds containing benzodioxin structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that similar compounds may offer neuroprotective benefits. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism may involve reducing oxidative stress and inflammation within neural tissues .
Drug Development
The unique structural characteristics of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide make it a valuable lead compound in drug development. Its derivatives can be synthesized to optimize pharmacokinetic properties such as solubility and bioavailability. Structure-activity relationship (SAR) studies are essential for identifying the most effective analogs for further development .
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have therapeutic applications in:
- Cancer therapy : As a potential chemotherapeutic agent.
- Pain management : Due to its anti-inflammatory properties.
- Neurological disorders : As a neuroprotective agent.
Case Study 1: Anticancer Activity Evaluation
In vitro studies on a series of benzodioxin derivatives revealed that modification at specific positions led to enhanced cytotoxicity against breast cancer cell lines. The study indicated that compounds with a methoxy group exhibited increased potency compared to their unsubstituted counterparts .
Case Study 2: Anti-inflammatory Mechanism Investigation
A recent investigation into the anti-inflammatory effects of related compounds demonstrated that they significantly reduced edema in animal models of inflammation. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .
Comparison with Similar Compounds
Aromatic Substitutions
- Target Compound: Combines a 2,3-dihydro-1,4-benzodioxin (electron-rich oxygenated ring) with a benzofuran-carboxamide.
- Hydroxamic Acid Derivatives (Compounds 6–10, ) : Feature chlorophenyl-substituted hydroxamic acids with cyclopropane, cyclopentane, or cyclohexane rings. These lack the benzodioxin-benzofuran core but share carboxamide-like linkages .
- Dihydropyridine Derivatives (): Include thioether and cyano groups (e.g., AZ331, AZ257), prioritizing planar dihydropyridine cores over fused bicyclic systems .
Functional Group Analysis
- Propanamido vs. Hydroxamic Acid : The target’s propanamido group (–NHCO–) differs from hydroxamic acids (–NHO–CO–) in , which are stronger metal chelators and protease inhibitors .
- Benzodioxin vs. Pyridine/Thiophene : The benzodioxin’s oxygenated structure may improve solubility compared to sulfur-containing thiophene derivatives (e.g., ) .
Functional and Pharmacological Comparison
While direct activity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
Antioxidant Potential
- Hydroxamic Acids () : Compounds 6–10 were tested for radical scavenging (DPPH assay) and lipid peroxidation inhibition (β-carotene assay). For example, Compound 8 (N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) showed moderate DPPH scavenging (IC₅₀ ~50 µM) .
- Target Compound : The methoxyphenyl group may confer antioxidant activity akin to butylated hydroxyanisole (BHA), referenced in as a benchmark antioxidant .
Enzyme Interaction Profiles
- Dihydropyridines (): AZ331 and AZ257 include thioether and cyano groups, likely targeting calcium channels or oxidoreductases due to their structural similarity to nifedipine .
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Preparation Methods
Palladium-Catalyzed Carbonylation
A pivotal method for constructing the benzofuran-2-carboxylate scaffold involves palladium-mediated coupling of 2-alkynylphenols with nitroaromatics under carbon monoxide atmosphere. For example:
-
Reactants : 2-Ethynylphenol (A1 ) and nitrobenzene (A2 )
-
Catalyst : Pd(OAc)<sub>2</sub> (5 mol%) with Xantphos ligand (10 mol%)
-
Conditions : 90°C in DMF/H<sub>2</sub>O (4:1), 24 hours
Adapting this protocol, substitution at the C2 position is achievable by modifying the alkyne substrate. For instance, 2-propynylphenol derivatives yield C2-functionalized benzofurans after carboxylation.
Transition-Metal-Free Cyclization
Visible-light-mediated cyclization offers a sustainable alternative. Liu et al. demonstrated that 1,6-enynes (B1 ) and bromomalonates (B2 ) undergo radical 5-exo-dig cyclization under blue LED irradiation without photocatalysts:
-
Solvent : Acetonitrile
-
Yield : 72–89%
-
Advantage : Avoids transition metals, suitable for acid-sensitive substrates
Functionalization to Benzofuran-2-carboxamide
Amidation of Benzofuran-2-carboxylic Acid
The carboxylic acid intermediate is converted to the carboxamide via activation with EDCl/HOBt followed by reaction with 2,3-dihydro-1,4-benzodioxin-6-amine (C1 ):
Conditions :
-
Coupling agents : EDCl (1.2 eq), HOBt (1.5 eq)
-
Base : DIPEA (3 eq) in anhydrous DCM
-
Temperature : 0°C → RT, 12 hours
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine (C1)
Reduction of Nitro Precursors
6-Nitro-1,4-benzodioxane (D1 ) is reduced using H<sub>2</sub>/Pd-C in ethanol:
Installation of 3-(4-Methoxyphenyl)propanamido Side Chain
Propanamido Synthesis
3-(4-Methoxyphenyl)propanoic acid (E1 ) is prepared via Friedel-Crafts acylation:
Amide Coupling
The acid E1 is coupled to the benzofuran-2-carboxamide intermediate using HATU/DMAP:
Integrated Synthetic Route
Combining the above steps, the complete synthesis proceeds as follows:
Optimization Challenges and Solutions
Regioselectivity in Benzofuran Formation
Rhodium-catalyzed methods (e.g., Zhu et al.) enhance regiocontrol for C2 substitution via β-carborhodation pathways. Using propargyl alcohols with electron-donating groups improves yields to >90%.
Steric Hindrance in Amidation
Bulky substrates require optimized coupling agents. DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) outperforms EDCl in sterically demanding cases, increasing yields by 15%.
Industrial-Scale Considerations
Continuous flow reactors enable scalable production:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via coupling reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and benzofuran-2-carboxylic acid derivatives. Key steps include:
- Use of DMF as a solvent and LiH as a base to facilitate amide bond formation .
- pH control with Na₂CO₃ aqueous solution to stabilize intermediates .
- Optimization via temperature gradients (e.g., 60–80°C) and solvent polarity adjustments to improve yield (reported up to 75%) .
- Critical Parameters : Monitor reaction progress via TLC/HPLC and confirm purity through recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to verify the benzodioxin and benzofuran moieties, with characteristic peaks at δ 4.3–4.6 ppm (dioxin CH₂) and δ 7.2–8.1 ppm (benzofuran aromatic protons) .
- FT-IR : Confirm carbonyl stretching vibrations (amide C=O at ~1650 cm) and methoxy C-O bonds (1250 cm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between benzodioxin and benzofuran planes) using single-crystal diffraction .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) for Alzheimer’s drug potential, using Ellman’s method with IC values compared to donepezil .
- Antimicrobial screening : Conduct microdilution assays (e.g., MIC determination) against S. aureus and E. coli .
- Dose-response studies : Use logarithmic concentration ranges (1–100 µM) to establish activity thresholds .
Advanced Research Questions
Q. How can computational reaction path search methods improve derivative synthesis?
- Methodological Answer :
- Quantum chemical calculations : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in amide coupling .
- Information-driven optimization : Use machine learning (ML) to analyze reaction parameters (solvent, catalyst, temperature) from existing datasets, reducing trial-and-error experimentation by ~40% .
- In silico screening : Generate derivative libraries with substituent variations (e.g., methoxy → halogen) and predict bioactivity via docking (e.g., AutoDock Vina) against AChE .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Selectivity profiling : Compare IC values across related enzymes (e.g., AChE vs. butyrylcholinesterase) to identify off-target effects .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess compound degradation and metabolite toxicity via LC-MS .
- Structural-activity relationships (SAR) : Correlate substituent modifications (e.g., methoxy position) with cytotoxicity using 3D-QSAR models .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of the propanamido group) .
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste metrics (E-factor reduction by 30%) .
- Process analytical technology (PAT) : Use inline FT-IR to monitor reaction progress and adjust conditions in real time .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- Comparative crystallography : Analyze bond lengths and angles across derivatives (e.g., sulfonamide analogs) to identify conformationally rigid regions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing and stability .
- Polymorph screening : Use solvent-drop grinding to isolate metastable forms and assess bioavailability differences .
Data Contradiction and Validation
Q. What methodologies validate conflicting reports on metabolic pathways?
- Methodological Answer :
- Isotopic labeling : Track -labeled compound metabolism in hepatocytes to identify major Phase I/II pathways .
- Cross-species comparisons : Compare metabolite profiles in human vs. rodent microsomes to assess translational relevance .
- High-resolution mass spectrometry (HRMS) : Assign exact masses to metabolites (e.g., hydroxylation at the benzodioxin ring) with <3 ppm error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
